molecular formula C11H13NO3S2 B2959255 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide CAS No. 2034438-55-4

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide

Cat. No.: B2959255
CAS No.: 2034438-55-4
M. Wt: 271.35
InChI Key: FHGWUGPTUUNDGO-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide is a sulfonamide derivative characterized by a benzothiophene core linked to a methanesulfonamide group via a hydroxyethyl chain. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and aromatic systems play key roles.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-17(14,15)12-6-10(13)9-7-16-11-5-3-2-4-8(9)11/h2-5,7,10,12-13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGWUGPTUUNDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Compound A : N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
  • Key Differences :
    • Replaces methanesulfonamide with a benzofuran-2-carboxamide group.
    • Adds a 7-methoxy substituent on the benzofuran ring.
  • The methoxy group enhances electron density, possibly increasing metabolic stability.
  • Molecular Weight : 367.4 g/mol (higher than the target compound, suggesting reduced bioavailability).
Compound B : 1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide
  • Key Differences :
    • Substitutes benzothiophene with a furan-3-yl group.
    • Introduces a 2-chlorophenyl substituent.
  • Implications: Furan’s reduced aromaticity compared to benzothiophene may decrease π-π stacking interactions.
  • Molecular Weight : 315.77 g/mol (lower than the target compound).
Compound C : Methanesulfonamide,N-[2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methylphenyl]-
  • Key Differences :
    • Incorporates a dihydrooxazolyl heterocycle and methylphenyl group.
    • Lacks the hydroxyethyl linker.
  • Implications :
    • The oxazole ring introduces rigidity and additional hydrogen-bonding sites.
    • Predicted pKa: 8.47 ± 0.10, suggesting moderate basicity under physiological conditions .
  • Molecular Weight : 296.39 g/mol (lowest among analogs, favoring pharmacokinetic properties).

Physicochemical and Electronic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₀H₁₁NO₃S C₂₀H₁₇NO₄S C₁₃H₁₄ClNO₄S C₁₄H₂₀N₂O₃S
Molecular Weight Not Reported 367.4 315.77 296.39
Key Functional Groups Sulfonamide, Benzothiophene Carboxamide, Benzofuran Sulfonamide, Furan Sulfonamide, Oxazole
Predicted Boiling Point N/A N/A N/A 436.4 ± 55.0 °C
Hydrogen Bonding High (Sulfonamide + Hydroxyl) Moderate (Carboxamide) Moderate (Sulfonamide + Hydroxyl) High (Sulfonamide + Oxazole)
Notes:
  • Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by sulfonamide groups and heterocycles (e.g., oxazole in Compound C) .
  • The hydroxyethyl chain in the target compound and Compound B may enhance aqueous solubility compared to Compound C, which lacks this hydrophilic linker.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₃H₁₅NO₃S
  • Molecular Weight: 273.33 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The methanesulfonamide group is known for its ability to form hydrogen bonds, influencing enzyme activities and receptor interactions. Additionally, the presence of the benzothiophene moiety may contribute to its lipophilicity and ability to penetrate cellular membranes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism against these pathogens involves disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In a series of assays using various cancer cell lines, the compound demonstrated notable cytotoxicity:

Cell Line IC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)12 µM

These results suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for persistent infections .
  • Cytotoxicity in Cancer Cells : Research presented at the Annual Cancer Research Conference highlighted that this compound induced significant apoptosis in MCF-7 cells, with upregulation of pro-apoptotic proteins .
  • Mechanistic Insights : A mechanistic study revealed that the compound interacts with the PI3K/Akt signaling pathway, leading to reduced cell survival in cancer models .

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